N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as benzodioxoles . Benzodioxoles are present in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized using well-known reactions such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Scientific Research Applications
Chemical Synthesis and Catalysis
A study by Saitoh et al. (2001) focused on the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and related compounds via Pummerer-type cyclization, emphasizing the role of boron trifluoride diethyl etherate in enhancing cyclization yields. This research contributes to the understanding of cyclization reactions in organic synthesis (Saitoh et al., 2001).
Enzyme Inhibition
Neumann and Gütschow (1994) discovered that N-(sulfonyloxy)phthalimides and analogues are potent inactivators of serine proteases, highlighting the potential of sulfonyl compounds in targeting specific enzymes involved in disease processes (Neumann & Gütschow, 1994).
Anticancer Research
Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, demonstrating significant cytotoxic activity against cancer cell lines while showing low toxicity in normal cells. This study suggests the potential of these compounds in cancer therapy (Ravichandiran et al., 2019).
Organic Synthesis Methodologies
Rao et al. (2015) developed a Pd(II)-catalyzed sulfonylation protocol for unactivated C(sp(3))-H bonds, demonstrating the utility of sulfonyl compounds in the late-stage modification of complex molecules, relevant for drug discovery and development (Rao et al., 2015).
Histone Deacetylase Inhibition
Yi-Min Liu et al. (2015) identified 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, offering a new avenue for the treatment of prostate cancer by suppressing tumor growth (Yi-Min Liu et al., 2015).
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(17-7-9-21-22(13-17)30-15-29-21)24-19-8-6-16-10-11-25(14-18(16)12-19)31(27,28)20-4-2-1-3-5-20/h1-9,12-13H,10-11,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGESLOVNJHZQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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